2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-(4-FLUOROANILINO)-4-OXOBUTANOATE
Overview
Description
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 4-(4-fluoroanilino)-4-oxobutanoate is a complex organic compound characterized by the presence of nitrophenoxy and fluoroanilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-(4-fluoroanilino)-4-oxobutanoate typically involves multiple steps, including nucleophilic aromatic substitution and esterification reactions. The process begins with the preparation of the nitrophenoxy and fluoroanilino intermediates, which are then coupled under controlled conditions to form the final product. Common reagents used in these reactions include strong bases and acids, as well as catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 4-(4-fluoroanilino)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 4-(4-fluoroanilino)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-(4-fluoroanilino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The nitrophenoxy and fluoroanilino groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(2-Nitrophenoxy)phenyl)ethanone
- 2-(4-Nitrophenoxy)-1-[4-(4-phenyl-1-phthalazinyl)-1-piperazinyl]ethanone
Uniqueness
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 4-(4-fluoroanilino)-4-oxobutanoate is unique due to the presence of both nitrophenoxy and fluoroanilino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 4-(4-fluoroanilino)-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O7/c25-17-3-5-18(6-4-17)26-23(29)13-14-24(30)33-15-22(28)16-1-9-20(10-2-16)34-21-11-7-19(8-12-21)27(31)32/h1-12H,13-15H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPJPURYLXHNEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)F)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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